N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-12-15(22-16(18-12)14-8-5-9-21-14)10-17-23(19,20)11-13-6-3-2-4-7-13/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPKDAWCLBWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole scaffold is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization between α-halo ketones and thioureas. For this compound, 3-chloro-2-butanone serves as the α-halo ketone precursor, reacting with thiourea to form the 4-methylthiazole intermediate.
Furan-2-yl Substitution
The furan group is introduced at the thiazole C-2 position via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A Pd-catalyzed cross-coupling reaction using 2-furanboronic acid and the brominated thiazole intermediate is preferred for regioselectivity.
Sulfonamide Functionalization
The sulfonamide group is introduced via nucleophilic substitution between the aminomethyl-thiazole intermediate and phenylmethanesulfonyl chloride.
Sulfonylation Procedure
- Reagents :
- Aminomethyl intermediate (1 equiv)
- Phenylmethanesulfonyl chloride (1.2 equiv)
- Triethylamine (2.5 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → room temperature, 4 hours
- Workup : Extraction with DCM (3×), drying over Na₂SO₄, column chromatography (hexane:EtOAc 3:1)
- Yield : 62%
One-Pot Multi-Step Synthesis
A streamlined one-pot method reduces purification steps by sequentially performing thiazole formation, furan coupling, and sulfonylation in a single reactor.
Optimized One-Pot Conditions
| Step | Reagents/Conditions | Time |
|---|---|---|
| 1 | 3-Chloro-2-butanone + thiourea (EtOH, reflux) | 6 h |
| 2 | 2-Furanboronic acid + Pd(PPh₃)₄ (DMF/H₂O, 100°C) | 12 h |
| 3 | Phenylmethanesulfonyl chloride + Et₃N (DCM, rt) | 4 h |
| Overall Yield | 54% |
Alternative Routes
Analytical Validation
Final product purity and structure are confirmed via:
Spectroscopic Data
- Molecular Formula : C₁₆H₁₆N₂O₃S₂
- HRMS (ESI+) : m/z 349.0821 [M+H]⁺ (calc. 349.0834)
- ¹H NMR (CDCl₃) : δ 7.72 (d, J = 2.4 Hz, 1H, furan), 7.45–7.32 (m, 5H, Ph), 4.52 (s, 2H, CH₂), 2.41 (s, 3H, CH₃)
Challenges and Optimization
| Issue | Solution |
|---|---|
| Low sulfonylation yield (≤50%) | Use freshly distilled Et₃N; pre-activate sulfonyl chloride with DMAP |
| Furan ring oxidation during coupling | Replace O₂ with N₂ atmosphere; add BHT (0.1%) as antioxidant |
| Thiazole decomposition under acidic conditions | Neutralize reaction mixture with NaHCO₃ before extraction |
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: This compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The interaction of this compound with its molecular targets can lead to the modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
Phenylthiazolyl Benzenesulfonamides (e.g., 5a–5e)
- Structure : These compounds (e.g., 5a ) feature a thiazole ring substituted with a phenyl group at position 4 and a benzenesulfonamide at position 2. The benzene ring in the sulfonamide moiety carries substituents like isopropyl (5a) .
- Activity: Demonstrated sphingosine kinase 1 (SphK1) inhibitory activity, a target in cancer therapy.
- Comparison : The target compound replaces the phenyl group at position 2 of the thiazole with a furan-2-yl group, which may alter electronic properties and binding interactions. The furan’s oxygen atom could engage in hydrogen bonding, a feature absent in 5a–5e.
3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(2-(5-fluoropyridin-3-yl)-4-methylthiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (P22)
- Structure : Contains a 4-methylthiazol-5-yl core linked to a propargyl sulfonamide and a fluoropyridinyl group. A difluorocyclopropylmethylthio chain enhances steric bulk .
- Activity : Exhibits pesticidal activity , attributed to the propargyl group and fluorinated substituents, which may disrupt insect nervous systems .
- Comparison : The target compound lacks fluorinated groups and propargyl chains, suggesting divergent applications. However, both share a methylthiazole-sulfonamide scaffold, highlighting the versatility of this core.
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide
- Structure : A sulfonamide attached to an indazole ring with an allyl substituent and a 4-methylbenzene group .
- Activity : Reported anticancer and anti-inflammatory effects , likely due to the indazole’s planar structure enabling DNA intercalation or enzyme inhibition .
- Comparison : The target compound’s thiazole-furan system may offer distinct pharmacokinetic profiles compared to the indazole-based analogue, such as improved metabolic stability.
Ranitidine-Related Compounds
- Structure: Includes a furan-2-yl group substituted with dimethylamino or sulphanyl ethyl chains (e.g., ranitidine nitroacetamide) .
- Activity: These are H₂ receptor antagonists used in gastrointestinal disorders. The dimethylamino group enhances basicity, facilitating proton pump interactions .
- Comparison : The target compound’s furan-thiazole-sulfonamide architecture diverges from ranitidine’s linear chain, indicating different target specificity.
Key Research Findings
Thiazole-Sulfonamide Core : Common in kinase inhibitors (e.g., SphK1) and pesticidal agents. Substituents at positions 2 and 4 critically modulate activity .
Furan vs. Phenyl/Pyridinyl : The furan-2-yl group in the target compound may enhance polarity and hydrogen-bonding capacity compared to phenyl or fluoropyridinyl groups in analogues .
Synthetic Feasibility : Analogues like 5a–5e are synthesized via sulfonyl chloride coupling in pyridine, suggesting a viable route for the target compound .
Biological Activity
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a thiazole moiety, and a phenylmethanesulfonamide group. The molecular formula is C₁₅H₁₅N₃O₂S, and it possesses a complex structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have reported its effectiveness against several bacterial strains, showcasing its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, potential pathways include:
- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzymes involved in bacterial metabolism.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
- Modulation of Signaling Pathways : It may affect key signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
| Study 2 | Showed that treatment with the compound led to decreased viability of breast cancer cell lines in vitro. |
| Study 3 | Reported anti-inflammatory effects in a murine model of arthritis, with reduced levels of TNF-alpha and IL-6. |
Detailed Research Findings
- Antimicrobial Activity :
- Anticancer Effects :
- Anti-inflammatory Properties :
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide?
Answer:
The synthesis involves multi-step reactions, including thiazole ring formation, functionalization of the furan moiety, and sulfonamide coupling. Key steps include:
- Thiazole precursor synthesis : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or THF .
- Furan incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the furan-2-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Sulfonamide coupling : Reaction of the thiazole-furan intermediate with phenylmethanesulfonyl chloride in dry pyridine at room temperature, followed by acidification (pH 5–6) to precipitate the product .
Critical factors include solvent choice (polar aprotic solvents enhance yield), temperature control (40–60°C for cyclization), and purification via flash chromatography .
Basic: What analytical techniques are recommended for characterizing intermediates and the final compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole and furan rings. For example, thiazole C-2 protons appear as singlets at δ 7.2–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 429.12) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Substituent variation : Replace the 4-methyl group on the thiazole with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Analogues with pyridazine instead of furan show altered kinase inhibition profiles .
- Sulfonamide modifications : Introduce fluorinated phenyl groups (e.g., 4-F-C₆H₄) to improve target binding, as seen in analogues with enhanced SphK1 inhibition (IC₅₀ < 1 µM) .
- Biological assays : Use enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
Advanced: How can contradictions in biological activity data across different assays be resolved?
Answer:
- Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) to rule out false positives .
- Purity assessment : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .
- Target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions that may explain discrepancies .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or acetyl groups at the sulfonamide nitrogen for enhanced aqueous solubility .
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes for intravenous formulations .
- Salt formation : Convert the free base to a hydrochloride salt via treatment with HCl in diethyl ether .
Advanced: What mechanistic hypotheses explain its antimicrobial activity?
Answer:
- Enzyme inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS) in bacterial folate pathways, analogous to sulfa drugs. Validate via competitive binding assays with p-aminobenzoic acid .
- Membrane disruption : The hydrophobic thiazole-furan core could destabilize microbial membranes, as shown in fluorescence dye leakage assays .
Basic: What are key intermediates in the synthesis of this compound?
Answer:
- 5-(Chloromethyl)-2-(furan-2-yl)-4-methylthiazole : Synthesized via Hantzsch thiazole synthesis using chloroacetone and thiourea .
- Phenylmethanesulfonyl chloride : Prepared by chlorosulfonation of toluene followed by reaction with benzyl alcohol .
Advanced: How can computational modeling guide lead optimization?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., SphK1). Optimize substituents for stronger hydrogen bonds with Arg178 and Asp220 .
- QSAR models : Train models on IC₅₀ data from analogues to predict activity of novel derivatives .
Advanced: What are the degradation pathways under physiological conditions?
Answer:
- Oxidative degradation : The furan ring is prone to epoxidation by CYP450 enzymes. Identify metabolites via LC-MS/MS after incubating with liver microsomes .
- Hydrolysis : The sulfonamide bond may cleave under acidic conditions (pH < 3). Test stability in simulated gastric fluid .
Advanced: How can multidisciplinary approaches resolve synthetic and biological challenges?
Answer:
- High-throughput screening (HTS) : Screen reaction conditions (e.g., catalysts, solvents) using automated platforms to optimize yield .
- Cryo-EM studies : Resolve target-compound complexes to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
